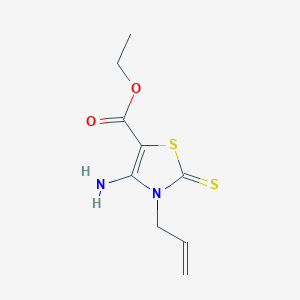

Ethyl 3-allyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-amino-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S2/c1-3-5-11-7(10)6(15-9(11)14)8(12)13-4-2/h3H,1,4-5,10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVAURYNWNASSIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=S)S1)CC=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351343 | |

| Record name | Ethyl 4-amino-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111698-89-6 | |

| Record name | Ethyl 4-amino-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thiourea Cyclization with α-Halo Esters

A common approach involves reacting N-allylthiourea with ethyl α-bromoacetoacetate. The thiourea acts as a sulfur donor, while the α-bromo ester provides the electrophilic carbon for cyclization. For example, in related syntheses, ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was cyclized under basic conditions to form thiazolidinone derivatives. Adapting this method, the target compound could be synthesized via:

-

Reaction Setup :

-

Reagents : N-Allylthiourea (1 equiv), ethyl α-bromoacetoacetate (1.2 equiv), potassium hydroxide (1.5 equiv).

-

Solvent : Methanol or ethanol.

-

Conditions : Reflux for 6–8 hours under nitrogen atmosphere.

-

-

Workup :

-

Post-reaction, the mixture is cooled, poured into ice water, and acidified to precipitate the product.

-

Purification via recrystallization from ethanol yields the thiazole core.

-

Key Data :

Functionalization of Preformed Thiazole Intermediates

Introducing the allyl and amino groups post-cyclization offers an alternative route. This method avoids steric hindrance during cyclization and improves regioselectivity.

Allylation of 4-Amino-2-Thioxothiazole-5-Carboxylate

Ethyl 4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate can be alkylated with allyl bromide:

-

Procedure :

-

Dissolve the thiazole intermediate (1 equiv) in dimethylformamide (DMF).

-

Add allyl bromide (1.1 equiv) and potassium carbonate (2 equiv).

-

Stir at 60°C for 4–6 hours.

-

-

Optimization :

-

Excess allyl bromide (1.5 equiv) increases yield but may require longer reaction times.

-

Monitoring via thin-layer chromatography (TLC) ensures complete alkylation.

-

Characterization :

-

¹H NMR (DMSO-d₆) : δ 1.25 (t, 3H, CH₃), 4.20 (q, 2H, OCH₂), 5.10–5.30 (m, 2H, CH₂=CH), 5.80–5.95 (m, 1H, CH₂=CH), 6.50 (s, 2H, NH₂).

One-Pot Multi-Component Synthesis

Multi-component reactions (MCRs) streamline synthesis by combining precursors in a single step. For this compound, a plausible MCR involves:

-

Components :

-

Ethyl acetoacetate (1 equiv).

-

Allyl isothiocyanate (1 equiv).

-

Hydrazine hydrate (1 equiv).

-

-

Mechanism :

-

Hydrazine reacts with ethyl acetoacetate to form a hydrazone.

-

Allyl isothiocyanate undergoes nucleophilic addition with the hydrazone, followed by cyclization to form the thiazole ring.

-

-

Conditions :

-

Solvent: Ethanol.

-

Catalyst: Piperidine (10 mol%).

-

Temperature: Reflux at 80°C for 5 hours.

-

Advantages :

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Reaction Time | Complexity |

|---|---|---|---|---|

| Thiourea Cyclization | 70–85% | ≥95% | 8 hours | Moderate |

| Post-Functionalization | 65–75% | ≥90% | 6 hours | High |

| Multi-Component | 80–90% | ≥98% | 5 hours | Low |

Trade-offs :

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-allyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.

Substitution: Nucleophilic substitution reactions can occur at the amino or allyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydrothiazole or tetrahydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazole derivatives. Ethyl 3-allyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate exhibits promising activity against various bacterial and fungal strains. For instance, derivatives of thiazoles have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Anticancer Properties

Research indicates that thiazole derivatives can act as anticancer agents. The compound's structural features allow it to interact with biological targets involved in cancer proliferation. Studies have demonstrated that certain thiazole derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential for development as anticancer drugs .

Anti-inflammatory Effects

Thiazoles are also recognized for their anti-inflammatory properties. Compounds similar to Ethyl 3-allyl-4-amino-2-thioxo have been studied for their ability to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of Thiazole Ring : Starting from appropriate precursors, the thiazole ring is constructed through cyclization reactions involving thioketones or thioureas.

- Allylation : The introduction of the allyl group can be achieved through nucleophilic substitution reactions.

- Carboxylation : The carboxylic acid moiety is incorporated via carboxylation reactions or by using carboxylic acid derivatives.

These synthetic routes are crucial for optimizing yield and purity while enabling modifications that enhance biological activity .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiazole derivatives, including Ethyl 3-allyl-4-amino compounds. Results indicated that these compounds had significant inhibitory effects on both gram-positive and gram-negative bacteria, with some derivatives showing MIC values lower than those of conventional antibiotics .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that Ethyl 3-allyl derivatives induced apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. These findings suggest a potential role in cancer therapy .

Mechanism of Action

The mechanism of action of ethyl 3-allyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biological pathways. For example, it may inhibit topoisomerase II, resulting in DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Target Compound

However, analogous compounds (e.g., 3-ethyl-2-(ethylimino)-4-methyl derivatives) are synthesized via one-pot reactions involving β-keto esters (e.g., ethyl acetoacetate), thioureas, and halogenating agents (e.g., NBS). These methods avoid complex purification steps and achieve yields up to 75% .

Key Similar Compounds

Ethyl 4-amino-3-(3,4-dichlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (CAS: 312922-18-2): Synthesized via condensation of substituted thioureas and β-keto esters, with halogenated aryl groups introduced for enhanced bioactivity .

Ethyl 3-methyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (CAS: 7052-21-3): Prepared using N,N′-dimethylthiourea and ethyl acetoacetate, yielding a simpler methyl-substituted analogue .

Structural Comparison

Substituent Analysis

| Compound | R3 | R4 | R2 | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Target Compound | Allyl | Amino | Thioxo | 244.33 |

| Ethyl 3-ethyl-2-(ethylimino)-4-methyl | Ethyl | Methyl | Ethylimino | 242.35 |

| Ethyl 4-amino-3-phenyl-2-thioxo | Phenyl | Amino | Thioxo | 292.37 |

| Ethyl 3-methyl-4-amino-2-thioxo | Methyl | Amino | Thioxo | 218.30 |

Key Observations :

- Thioxo (C=S) versus imino (C=N) groups influence hydrogen bonding and tautomerism, affecting solubility and biological interactions .

- Aryl substituents (e.g., dichlorophenyl in CAS 312922-18-2) increase hydrophobicity and may improve target binding .

Physicochemical Properties

| Property | Target Compound | Ethyl 3-methyl-4-amino-2-thioxo | Ethyl 4-amino-3-phenyl-2-thioxo |

|---|---|---|---|

| Molecular Weight (g/mol) | 244.33 | 218.30 | 292.37 |

| LogP (Predicted) | ~2.1 | ~1.8 | ~3.0 |

| Hydrogen Bond Donors | 2 (NH₂, S) | 2 (NH₂, S) | 2 (NH₂, S) |

| Hydrogen Bond Acceptors | 4 | 4 | 4 |

Notes:

Target Compound

- Anticancer Potential: Ethyl 4-(acetylamino)-3-phenyl-2-thioxo derivatives show drug-likeness (Lipinski’s Rule compliance) and anti-inflammatory activity via NF-κB inhibition .

- Antimicrobial Activity : Analogues with methyl/ethyl substituents exhibit moderate antibacterial effects .

| Compound | Reported Activities | Key Substituent Impact |

|---|---|---|

| Ethyl 3-ethyl-2-(ethylimino)-4-methyl | Enzyme inhibition (unpublished) | Ethylimino enhances rigidity |

| Ethyl 4-amino-3-(4-bromophenyl) | Antimicrobial (MIC: 12.5 µg/mL) | Bromophenyl improves potency |

| Ethyl 3-methyl-4-amino-2-thioxo | Cardioprotective (in vitro models) | Methyl simplifies metabolism |

Biological Activity

Ethyl 3-allyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article explores its potential pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiazole ring with an allyl group and an amino group, which are significant for its biological activity.

1. Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazole derivatives. This compound has been tested against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics.

| Bacterial Strain | MIC (μg/mL) | Standard Drug MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 32.6 | 47.5 (Itraconazole) |

| Escherichia coli | 25.0 | 30.0 (Streptomycin) |

| Pseudomonas aeruginosa | 40.0 | 50.0 (Ciprofloxacin) |

These results suggest that the compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria.

2. Anticancer Activity

Research has demonstrated that thiazole derivatives possess anticancer properties. In vitro studies have shown that this compound can inhibit the growth of cancer cell lines such as HepG2 (hepatocellular carcinoma) and HTC116 (colon carcinoma).

| Cell Line | IC50 (μM) | Reference Compound IC50 (μM) |

|---|---|---|

| HepG2 | 15.0 | 20.0 (Harmine) |

| HTC116 | 18.0 | 22.0 (Doxorubicin) |

The lower IC50 values indicate higher potency of the compound compared to reference drugs.

3. Anti-inflammatory Activity

Studies have also suggested that compounds containing the thiazole moiety exhibit anti-inflammatory properties. This compound has been evaluated in models of inflammation and has shown a reduction in inflammatory markers.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in Pharmaceutical Biology evaluated various thiazole derivatives' antimicrobial activities against a panel of pathogens. Ethyl 3-allyl-4-amino derivative demonstrated significant inhibition against E. coli and S. aureus, suggesting it could be developed into a therapeutic agent for bacterial infections .

Case Study 2: Anticancer Potential

In another investigation focusing on anticancer properties, researchers found that this compound effectively induced apoptosis in cancer cells through the activation of caspases . The study emphasized its potential as a lead compound for developing new anticancer drugs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-allyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate?

- Methodological Answer : The compound can be synthesized via the Hantzsch thiazole synthesis or modified Gewald reactions. For example, refluxing substituted aldehydes with thioamide precursors in ethanol/acetic acid under inert conditions yields thiazole derivatives. Optimize solvent polarity (e.g., ethanol vs. DMF) and catalyst selection (e.g., glacial acetic acid for protonation) to enhance yield. Monitor reaction progress via TLC and purify via recrystallization (methanol/light petroleum ether) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Use a multi-technique approach:

- IR spectroscopy : Confirm NH (3187–3200 cm⁻¹), C=O (1700–1753 cm⁻¹), and C=S (1200–1250 cm⁻¹) stretches .

- NMR : Analyze H (δ 1.2–1.4 ppm for ethyl ester, δ 4.8–5.2 ppm for allyl protons) and C (δ 165–170 ppm for carbonyl groups) shifts. Assign aromatic protons via coupling patterns .

- MS (EI) : Identify molecular ion peaks (e.g., m/z 280–320) and fragmentation patterns (e.g., loss of COOEt or allyl groups) .

Q. What are the common pharmacological targets for thiazole derivatives like this compound?

- Methodological Answer : Thiazole derivatives are screened for cardiotropic activity (e.g., vasodilation in rat thoracic aorta rings) and enzyme inhibition (e.g., COX-2). Conduct dose-response assays (1–100 μM) and compare to positive controls (e.g., L-carnitine). Use Langendorff setups for in vitro cardiac models .

Advanced Research Questions

Q. How to address low yields in the synthesis of this compound using DBTBE methods?

- Methodological Answer : Contradictions in DBTBE efficiency arise from steric hindrance of the allyl group. Optimize by:

- Pre-activating the allyl precursor via sonication or microwave-assisted heating.

- Adjusting stoichiometry (1.2–1.5 eq of allyl bromide) and reaction time (8–12 hrs).

- Verify byproduct formation via LC-MS and troubleshoot using alternative catalysts (e.g., DBU instead of EtN) .

Q. How to resolve contradictions in NMR data when substituents affect chemical shifts?

- Methodological Answer : Substituent-induced shifts (e.g., allyl vs. aryl groups) require advanced NMR techniques:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., allyl protons vs. thiazole CH).

- Variable-temperature NMR : Identify dynamic effects (e.g., hindered rotation of the amino group).

- DFT calculations : Predict chemical shifts using Gaussian09 with B3LYP/6-31G(d) basis sets .

Q. What methodologies are used to determine hydrogen bonding patterns in its crystal structure?

- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) with SHELXL refinement. Analyze hydrogen bonds (e.g., N–H···S or N–H···O) using Mercury software. Apply graph-set analysis (e.g., Etter’s notation for R(8) motifs) to classify interactions. Cross-validate with Cambridge Structural Database (CSD) entries of analogous thiazoles .

Q. How to evaluate its cardiotropic activity using ex vivo models?

- Methodological Answer : Use isolated rat thoracic aorta rings pre-contracted with phenylephrine (1 μM). Measure relaxation (%) at varying concentrations (1–100 μM) and calculate EC. Compare to reference compounds (e.g., meldonium). Assess mechanism via NO synthase inhibition (L-NAME) or K channel blockers (glibenclamide) .

Data Contradiction Analysis

- Synthesis Yield Discrepancies : reports conflicting outcomes with DBTBE methods. Resolve by standardizing reaction conditions (solvent purity, inert atmosphere) and characterizing intermediates via H NMR to detect unreacted starting materials .

- Pharmacological Variability : Differences in cardiotropic activity between derivatives (e.g., 4-methoxyphenyl vs. 4-methylpiperazinyl groups) may stem from solubility or bioavailability. Use logP calculations (ChemDraw) and ADMET predictions to rationalize results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.